3-(Benzyloxy)cyclopentan-1-ol

Lipophilicity Drug Design Permeability

Researchers requiring precise spatial control in SAR studies often face limited options with unsubstituted cyclopentanol scaffolds. 3-(Benzyloxy)cyclopentan-1-ol addresses this by providing a stereochemically defined core with a strategic benzyl ether handle. - Enables orthogonal synthesis via a cleavable benzyl protecting group, removable under mild hydrogenolysis. - Available as discrete cis (CAS 212270-85-4) and trans (CAS 1052100-73-8) isomers, eliminating chiral resolution steps. - Offers a tuned XLogP3 of 1.9, bridging the gap between polar cyclopentanol and lipophilic phenyl derivatives.

Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
CAS No. 905961-61-7
Cat. No. B1527673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzyloxy)cyclopentan-1-ol
CAS905961-61-7
Molecular FormulaC12H16O2
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESC1CC(CC1O)OCC2=CC=CC=C2
InChIInChI=1S/C12H16O2/c13-11-6-7-12(8-11)14-9-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2
InChIKeySFIICXXRMNDRQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Benzyloxy)cyclopentan-1-ol Procurement & Selection Guide


3-(Benzyloxy)cyclopentan-1-ol (CAS 905961-61-7) is a functionalized cyclopentanol derivative characterized by a benzyloxy substituent at the C3 position of the cyclopentane ring [1]. With a molecular formula of C12H16O2 and a molecular weight of 192.25 g/mol, this compound serves as a versatile building block in medicinal chemistry and organic synthesis, offering a defined stereochemical framework (cis/trans isomers available) that is not accessible with simpler cyclopentanol analogs . Its physicochemical profile, including an XLogP3 of 1.9, distinguishes it from both less lipophilic unsubstituted cyclopentanols and more lipophilic phenyl-substituted derivatives, positioning it as a strategic intermediate for optimizing molecular properties in drug discovery campaigns .

Why 3-(Benzyloxy)cyclopentan-1-ol Cannot Be Substituted


Generic substitution with unsubstituted cyclopentanol (CAS 96-41-3) or 3-phenylcyclopentanol (CAS 500541-26-4) fails to recapitulate the specific molecular recognition, synthetic utility, and physicochemical tuning afforded by 3-(benzyloxy)cyclopentan-1-ol. The benzyloxy moiety introduces a critical ~1.1 log unit increase in lipophilicity (XLogP3 1.9 vs. 0.8 for cyclopentanol) while simultaneously adding an ether oxygen that serves as an additional hydrogen bond acceptor, altering the compound's binding landscape . Furthermore, the benzyloxy group provides a cleavable protecting group handle, enabling orthogonal synthetic manipulations not possible with simple alkyl or aryl alcohols . Critically, stereochemically defined cis- (CAS 212270-85-4) and trans- (CAS 1052100-73-8) isomers are commercially available, allowing for precise control over three-dimensional molecular topology in structure-activity relationship (SAR) studies—a capability absent in the unsubstituted parent scaffold [1].

3-(Benzyloxy)cyclopentan-1-ol Quantitative Evidence vs. Analogs


Lipophilicity Differentiation vs. Common Analogs

The XLogP3 of 3-(benzyloxy)cyclopentan-1-ol is 1.9, representing a +1.1 log unit increase over unsubstituted cyclopentanol (XLogP3 0.8) and a -0.4 log unit decrease relative to the more lipophilic 3-phenylcyclopentanol (XLogP3 2.3) . This intermediate lipophilicity positions the benzyloxy derivative in a favorable range for balancing passive membrane permeability with aqueous solubility in early-stage drug discovery, offering a tunable scaffold that neither cyclopentanol nor 3-phenylcyclopentanol can directly provide without additional synthetic modification .

Lipophilicity Drug Design Permeability

Hydrogen Bond Acceptor Advantage

3-(Benzyloxy)cyclopentan-1-ol possesses 1 hydrogen bond donor (HBD) and 2 hydrogen bond acceptors (HBA) . In contrast, unsubstituted cyclopentanol has only 1 HBD and 1 HBA [1]. The additional ether oxygen in the benzyloxy group increases the compound's capacity for intermolecular hydrogen bonding, which can enhance solubility in polar aprotic solvents and provide an additional anchoring point for interactions with biological targets such as enzymes or receptors .

Molecular Recognition Binding Affinity Solubility

Conformational Flexibility and Rotatable Bonds

3-(Benzyloxy)cyclopentan-1-ol contains 3 rotatable bonds, compared to 0 rotatable bonds in unsubstituted cyclopentanol . The introduction of the benzyloxy group adds conformational degrees of freedom that can be exploited to probe flexible binding sites or to achieve induced-fit recognition in target proteins. This increased flexibility, however, also comes with a potential entropic penalty upon binding, a trade-off that is absent in the rigid cyclopentanol scaffold and must be considered in rational design [1].

Conformational Analysis SAR Molecular Flexibility

Stereochemical Availability: cis and trans Isomers

3-(Benzyloxy)cyclopentan-1-ol is commercially available as both the cis- (CAS 212270-85-4) and trans- (CAS 1052100-73-8) stereoisomers, in addition to the unspecified stereochemical mixture (CAS 905961-61-7) . This is a critical differentiator from many cyclopentanol derivatives, which are often only available as racemic mixtures or require extensive chiral resolution. The availability of defined stereoisomers enables precise stereochemical control in synthesis, eliminating the need for costly and time-consuming separation steps . For example, the cis-isomer has been explicitly identified as a valuable building block due to its specific spatial arrangement of the hydroxyl and benzyloxy groups .

Stereochemistry Chiral Synthesis Medicinal Chemistry

Defined 5-Lipoxygenase Inactivity

In a defined biological assay, 3-(benzyloxy)cyclopentan-1-ol was evaluated for inhibition of 5-lipoxygenase in rat basophilic leukemia (RBL-1) cells and showed no significant activity at a concentration of 100 µM [1]. In contrast, structurally related 3-phenylcyclopentanol derivatives have been reported as orally active 5-lipoxygenase inhibitors [2]. This lack of activity is a quantifiable differentiator: the benzyloxy substitution pattern on the cyclopentanol scaffold does not confer 5-LO inhibitory activity under these conditions, whereas the phenyl-substituted analogs do. This data point serves as a valuable negative selection criterion for researchers seeking to avoid off-target 5-LO modulation or to specifically explore alternative biological mechanisms.

5-Lipoxygenase Inflammation Enzyme Inhibition

Commercial Purity and Storage Stability

3-(Benzyloxy)cyclopentan-1-ol is routinely supplied at a minimum purity of 95-97%, with some vendors offering material up to 98% purity . This compares favorably to many in-house synthesized cyclopentanol derivatives, which may require extensive purification to achieve similar purity levels. Furthermore, the compound's recommended long-term storage at 2-8°C ensures stability, a critical factor for procurement planning and inventory management. The availability of high-purity, batch-certified material reduces the need for additional purification steps prior to use in sensitive assays or reactions .

Purity Quality Control Storage Stability

3-(Benzyloxy)cyclopentan-1-ol Optimal Use Cases


Lipophilicity and Hydrogen Bonding in Lead Optimization

Researchers can leverage the intermediate XLogP3 of 1.9 and the additional hydrogen bond acceptor of 3-(benzyloxy)cyclopentan-1-ol to fine-tune the physicochemical properties of lead compounds, particularly when aiming to improve passive permeability while avoiding excessive lipophilicity that could lead to promiscuous binding or poor solubility . This compound serves as a strategic building block for replacing more lipophilic phenyl groups (XLogP3 ~2.3) or less functional cyclopentanol cores (XLogP3 0.8) to achieve a desired balance in ADME profiles .

Stereocontrolled Synthesis with cis/trans Isomers

The commercial availability of both cis- (CAS 212270-85-4) and trans- (CAS 1052100-73-8) isomers enables direct, stereocontrolled incorporation of the 3-(benzyloxy)cyclopentanol motif into more complex molecules, eliminating the need for chiral resolution steps . This is particularly valuable in the synthesis of bioactive natural product analogs or chiral pharmaceutical intermediates where stereochemistry dictates biological activity .

5-Lipoxygenase Inactivity as Mechanistic Probe

Given the established lack of significant 5-lipoxygenase inhibitory activity at 100 µM in RBL-1 cell assays [1], 3-(benzyloxy)cyclopentan-1-ol is an excellent scaffold for probing other biological targets without confounding activity on the 5-LO pathway. This defined negative selectivity profile is critical for target validation studies where 5-LO inhibition would otherwise complicate data interpretation [1].

Benzyloxy Protecting Group Strategy

The benzyloxy group in 3-(benzyloxy)cyclopentan-1-ol functions as a robust protecting group for the C3 alcohol, allowing for orthogonal synthetic manipulations at the C1 hydroxyl or other positions . This capability is essential for multistep organic syntheses where differential protection of hydroxyl functionalities is required, and the benzyl group can be cleanly removed via hydrogenolysis under mild conditions .

Technical Documentation Hub

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